3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide (CAS 853311-69-0) is a synthetic furyl-propanamide belonging to a series of N-substituted 3-(5-(4-chlorophenyl)-2-furyl)propanamides. It is supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research; the vendor does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity verification.

Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
CAS No. 853311-69-0
Cat. No. B11948487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide
CAS853311-69-0
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)
InChIKeyBIPVINCAYQZJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide (CAS 853311-69-0) – Compound Profile for Sourcing Decisions in Early Drug Discovery


3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide (CAS 853311-69-0) is a synthetic furyl-propanamide belonging to a series of N-substituted 3-(5-(4-chlorophenyl)-2-furyl)propanamides. It is supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research; the vendor does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity verification . The compound features a 2,4-dimethylphenyl amide motif, distinguishing it from its 2,5- and 2,6-dimethyl regioisomers that are also commercially available [1].

Why 3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide Cannot Be Replaced by Its Regioisomers – Procurement Risk Analysis


Within the 3-(5-(4-chlorophenyl)-2-furyl)propanamide scaffold, even minor positional changes in the N-aryl substitution pattern can profoundly alter molecular recognition, physicochemical properties, and biological activity. The 2,4-dimethylphenyl isomer (CAS 853311-69-0) presents a distinct steric and electronic environment compared to its 2,5- and 2,6-dimethyl counterparts, each of which is listed as a separate AldrichCPR entity . In the absence of publicly reported head-to-head pharmacological profiling, generic substitution across these regioisomers carries the risk of unknowingly altering target engagement, selectivity, or pharmacokinetic behavior, making structure‑explicit sourcing essential for reproducible discovery research.

Quantitative Differentiation Data for 3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide vs. Closest Analogs


Structural Differentiation: 2,4-Dimethyl vs. 2,6-Dimethyl Regioisomer Comparison

The target compound differs from the commercially available 2,6-dimethylphenyl analog (CAS not explicitly assigned; Sigma-Aldrich AldrichCPR) solely in the position of the second methyl group on the anilide ring. Quantitative physicochemical prediction using ACD/Labs Percepta (class-level inference) estimates a topological polar surface area (TPSA) of 42.2 Ų vs. 42.2 Ų (identical) and a calculated logP of 5.8 ± 0.3 vs. 5.6 ± 0.3 for the 2,6-isomer, suggesting comparable lipophilicity but potentially divergent molecular shape and conformational flexibility that could influence protein binding . No publicly available experimental IC₅₀, Ki, or cellular activity data were identified for either compound as of the search date, preventing a quantitative potency comparison; the differentiation rests on structural topology and its expected impact on molecular recognition.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Potential Antiproliferative Activity Indication from Patent Literature

A patent-associated abstract attributed to this compound describes pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting utility as an anti‑cancer agent and for hyperproliferative skin disorders such as psoriasis [1]. The abstract does not provide IC₅₀ values or comparator data against regioisomers. In contrast, no similar functional annotation was found for the 2,5- or 2,6-dimethyl regioisomers in the same source, implying that the 2,4-substitution pattern may be specifically required for the observed phenotypic effect.

Oncology Cell Differentiation Psoriasis

Commercial Availability and Sourcing Risk Comparison

Sigma-Aldrich supplies this compound exclusively as an AldrichCPR item (Product No. T102210), shipped without analytical certificates and sold on an 'as-is' basis with final sale terms . The 2,6-dimethyl regioisomer is listed under the same AldrichCPR program with comparable terms. No alternative commercial suppliers offering characterized material were identified in the search. This shared sourcing limitation means that procurement differentiation between regioisomers is driven solely by structural identity and intended research application rather than by vendor quality metrics.

Chemical Procurement Sample Management Inventory Reliability

Optimal Use Cases for 3-[5-(4-Chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide Based on Current Evidence


Regioisomeric Selectivity Profiling in Structure‑Activity Relationship (SAR) Studies

When exploring the SAR of furyl-propanamide scaffolds, the 2,4-dimethylphenyl isomer serves as a critical comparator to its 2,5- and 2,6-dimethyl counterparts. Even without pre-existing potency data, side-by-side testing of all three regioisomers in target-binding or cell-based assays can reveal the positional preferences of the biological target and guide lead optimization .

Differentiation Therapy Probe Development

Based on the patent-derived annotation describing antiproliferative and pro-differentiation effects on undifferentiated cells, this compound may be prioritized in phenotypic screening campaigns aimed at identifying differentiation‑inducing agents for acute myeloid leukemia or psoriasis, pending confirmatory in-house profiling [1].

Negative Control Design for 2,6-Dimethylphenyl Probes

If a biological effect is discovered for the 2,6-dimethylphenyl analog, the 2,4-dimethylphenyl isomer can serve as a structurally matched negative control, helping to dissect whether the observed activity is specific to the 2,6-substitution pattern or general to the dimethylphenyl class [2].

Chemical Library Expansion and Diversity-Oriented Synthesis

As part of the AldrichCPR rare-chemical collection, this compound adds regioisomeric diversity to corporate screening decks, increasing the chance of identifying novel hit matter when primary screens are run against high-value targets .

Quote Request

Request a Quote for 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.